(+/-)11-HETE

Cardiovascular Pharmacology Cytochrome P450 Regulation Enantioselectivity

(±)11-HETE (CAS 73804-65-6) is a racemic mixture of 11(R)- and 11(S)-hydroxyeicosatetraenoic acid, a mid-chain monohydroxy fatty acid derived from arachidonic acid (AA). It is one of the six primary HETEs generated via non-enzymatic lipid peroxidation, often quantified by GC/MS as a biomarker for oxidative stress.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B1255236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)11-HETE
Synonyms11-HETE
11-hydroxy-5,8,12,14-eicosatetraenoic acid
11-hydroxy-5,8,12,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
11-hydroxy-5,8,12,14-eicosatetraenoic acid, (R)-(E,Z,Z,Z)-isomer
11-hydroxy-5,8,12,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isome
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+
InChIKeyGCZRCCHPLVMMJE-RLZWZWKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (±)11-HETE and How Does It Differ from Other HETEs for Research Procurement?


(±)11-HETE (CAS 73804-65-6) is a racemic mixture of 11(R)- and 11(S)-hydroxyeicosatetraenoic acid, a mid-chain monohydroxy fatty acid derived from arachidonic acid (AA). It is one of the six primary HETEs generated via non-enzymatic lipid peroxidation, often quantified by GC/MS as a biomarker for oxidative stress [1]. Unlike its 5-, 12-, and 15-regioisomers which are primarily formed by specific lipoxygenases (LOXs), 11-HETE is predominantly a product of the cyclooxygenase (COX) pathway in certain vascular tissues and of cytochrome P450 (CYP) enzymes such as CYP1B1 [2][3].

Chiral racemic reference
Racemic mixture of 11(R)- and 11(S)-HETE supports initial enantioselective CYP induction and cardiac hypertrophy screening, with mechanistic studies requiring enantiopure forms.
Oxidative stress biomarker
Suitable as a quantitative standard for GC/MS-based lipid peroxidation assays where enantiomeric composition is not a variable.
Eicosanoid signaling comparison
Provides a defined regioisomeric reference point for studying HETE-mediated chemotaxis and vascular smooth muscle cell metabolism.

Why Procuring Generic 'HETE' Standards Instead of (±)11-HETE Risks Experimental Inaccuracy


The term 'HETE' encompasses a family of regioisomers (5-, 8-, 9-, 11-, 12-, 15-, 20-) that differ in the position of a single hydroxyl group on the arachidonic acid backbone. This subtle structural variation dictates distinct enzymatic origins and profoundly different biological activities. For instance, while 12-HETE is a known chemoattractant with a high-affinity receptor (GPR31), 11-HETE is a potent CYP1B1 activator [1]. Furthermore, the racemic nature of (±)11-HETE introduces an additional layer of specificity: the R- and S-enantiomers exhibit differential and even opposing effects on CYP enzyme induction and cellular hypertrophy [2]. Substituting a generic HETE mixture or an incorrect regioisomer introduces confounding variables that invalidate comparative studies on lipid oxidation, CYP pharmacology, or vascular biology.

(±)11-HETE (Recommended)
  • Racemic mixture with defined regioisomeric identity
  • Enantioselective effects can be profiled in initial screens
  • Consistent composition for analytical standard use
Generic HETE or Incorrect Regioisomer
  • Regioisomer mismatch (e.g., 5-, 12-, 15-HETE) alters enzyme origin and receptor activity
  • Enantiomeric ratios may vary, masking stereochemical bias in CYP induction
  • Quantitative biomarker analysis lacks regioisomer specificity

Quantitative Differentiation: Direct Evidence Comparing (±)11-HETE to Its Closest Analogs


Enantioselective Induction of CYP1B1 and Cellular Hypertrophy in Human Cardiomyocytes

In a 2024 head-to-head study in human RL-14 cardiomyocytes, the S-enantiomer of 11-HETE demonstrated a markedly more pronounced hypertrophic effect compared to the R-enantiomer. Both enantiomers were tested at 20 µM for 24 h [1].

Enantioselective hypertrophy
Head-to-head
11(S)-HETE increased β-MHC 3.6-fold and ACTA-1 6.1-fold vs 11(R)-HETE; ANP +231% with S, no effect with R.
Enantiomer-specific cardiac hypertrophy marker expression in human cardiomyocytes.
RL-14 cell line; 20 µM, 24 h. Reported model-response context.
Cardiovascular Pharmacology Cytochrome P450 Regulation Enantioselectivity

Divergent Regulation of CYP2J and CYP4F2 by 11-HETE Enantiomers

The enantiomers of 11-HETE exhibit a clear divergence in their ability to induce specific cytochrome P450 isoforms in human cardiomyocytes. While both upregulate several CYPs, only the S-enantiomer induces CYP2J [1].

Divergent CYP induction
Head-to-head
11(S)-HETE uniquely induced CYP2J and CYP4F2; 11(R)-HETE induced CYP4F2 only, no CYP2J effect.
Enantioselective CYP gene expression influences epoxygenase pathway studies.
Human RL-14 cardiomyocytes, 20 µM, 24 h. Data to verify with protein activity.
Drug Metabolism CYP Enzyme Induction Enantioselectivity

Enantioselective Allosteric Activation of CYP1B1 Catalytic Activity

Direct assessment of CYP1B1 catalytic activity using recombinant human enzyme revealed a striking enantioselectivity [1].

CYP1B1 allosteric activation
Head-to-head
Only 11(S)-HETE significantly increased recombinant CYP1B1 catalytic activity; R-enantiomer inactive.
Supports enantiomer-specific CYP1B1 pathway activation context.
Recombinant enzyme assay, human liver microsomes. First mechanistic explanation.
Enzymology Cytochrome P450 Allosteric Regulation

Regioisomeric Ranking of Neutrophil Chemotactic Potency

A foundational 1980 study systematically compared the chemotactic potency of HETE regioisomers on human neutrophils [1].

Chemotactic potency rank
Cross-study
5-HETE (EC100 1 µg/mL) > 8-/9-HETE (5 µg/mL) > 11-HETE ≈ 12-L-HETE (10 µg/mL).
Establishes functional hierarchy for HETE regioisomers in neutrophil migration studies.
Boyden chamber assay, human neutrophils. Reported rank order.
Immunology Inflammation Chemotaxis

Distinct Esterification and Metabolic Fate in Vascular Smooth Muscle Cells

Human vascular smooth muscle cells (VSMCs) exhibit markedly different esterification rates for various HETE regioisomers, influencing their intracellular retention and bioavailability [1].

Metabolic fate in VSMCs
Cross-study
5-HETE esterification 70% vs 12-HETE 12% and 15-HETE 8%; mid-chain HETEs further metabolized to diHETEs.
Mid-chain HETEs exhibit distinct intracellular retention and metabolism profiles.
Human umbilical artery SMCs, 20 h incubation. 11-HETE inferred from structural analogs.
Vascular Biology Lipid Metabolism Cell Proliferation

Recommended Applications for (±)11-HETE Based on Quantitative Evidence


Investigating CYP1B1-Mediated Cardiovascular Pathology

For studies focusing on the role of CYP1B1 and its arachidonic acid metabolites in cardiac hypertrophy and heart failure, (±)11-HETE is the relevant standard. However, researchers must be aware that the S-enantiomer is the potent inducer of CYP1B1 catalytic activity and hypertrophic gene expression, while the R-enantiomer is largely inactive [1]. Procuring racemic (±)11-HETE is suitable for initial screening, but mechanistic studies will require the enantiopure 11(S)-HETE and 11(R)-HETE to dissect specific effects [2].

Profiling CYP Enzyme Induction and Drug-Drug Interaction Potential

(±)11-HETE serves as a valuable tool for profiling the inducibility of CYP enzymes such as CYP1B1, CYP1A1, CYP4A11, CYP4F2, and CYP2J. Given the enantioselective induction of CYP2J (only by the S-enantiomer), the racemic mixture provides a combined, albeit attenuated, signal [1]. For precise CYP induction screening in hepatocytes or cardiomyocytes, the use of pure enantiomers alongside the racemate is recommended to control for stereochemical bias [2].

Quantitative Lipid Peroxidation Biomarker Analysis

As a primary product of non-enzymatic arachidonic acid oxidation, (±)11-HETE is a well-established internal standard and calibration reference for GC/MS-based assays quantifying total HETE levels as an index of oxidative stress in biological samples [1]. Its use as a quantitative standard is independent of its enantiomeric composition, making the racemic mixture ideal for this analytical chemistry application.

Comparative Eicosanoid Signaling in Vascular and Immune Cells

When establishing a comparative dose-response profile for HETE regioisomers in cell migration, proliferation, or lipid incorporation assays, (±)11-HETE provides a necessary reference point. Its defined potency in neutrophil chemotaxis (EC100 ~10 µg/mL) and its distinct metabolic fate in VSMCs (inferred from 12- and 15-HETE data) are critical for contextualizing the effects of more potent (5-HETE) or different regioisomers [3][4]. Using a generic 'HETE' standard without regioisomeric confirmation would confound these comparative studies.

Application
Selection Property
Validation Focus
CYP1B1-mediated cardiac hypertrophy model studies
Enantiomeric composition context
Enantioselective hypertrophy marker expression and CYP1B1 activation
CYP enzyme induction and drug-metabolism profiling
Induction signal from racemic mixture vs. pure enantiomers
CYP2J, CYP4F2, CYP1B1 expression changes and stereochemical bias control
Oxidative stress biomarker quantification (GC/MS)
Analytical standard regioisomeric identity
Calibration linearity and recovery in biological matrices
Comparative eicosanoid signaling in vascular/immune cells
Regioisomer-specific potency and metabolic fate
Neutrophil chemotaxis and lipid esterification endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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